
2-Bromo-3-dodecylthiophene
Overview
Description
2-Bromo-3-dodecylthiophene (CAS: 139100-06-4) is a brominated thiophene derivative with a dodecyl (C12) alkyl chain at the 3-position and a bromine substituent at the 2-position. Its molecular formula is C₁₆H₂₇BrS, with a molecular weight of 331.36 g/mol . It is commercially available with purities ≥95–97% and is utilized primarily in organic electronics research, particularly in the synthesis of regioregular conjugated polymers via direct (hetero)arylation polymerization (DHAP) .
The dodecyl chain enhances solubility in organic solvents, facilitating solution-processing for applications such as organic photovoltaics (OPV) and field-effect transistors (OFETs). Notably, polymers derived from this monomer exhibit improved device performance despite lower molecular weights compared to Stille coupling-derived analogs, likely due to optimized film morphology and charge transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-dodecylthiophene typically involves the bromination of 3-dodecylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It is often used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers and other complex organic molecules
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, a boronic acid or ester, and a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene.
Stille Coupling: Utilizes a stannane reagent, a palladium catalyst, and a base under similar solvent conditions.
Major Products Formed: The major products formed from these reactions are often conjugated polymers or oligomers, which have applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Organic Electronics
One of the primary applications of 2-Bromo-3-dodecylthiophene is in the field of organic electronics. It serves as a crucial building block for synthesizing organic semiconductors used in:
- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to form π-conjugated systems enhances charge transport properties, making it suitable for OLED applications. Its incorporation into polymer matrices improves device efficiency and stability.
- Organic Photovoltaics (OPVs) : In OPVs, this compound is utilized to create donor materials that can effectively convert sunlight into electricity. The dodecyl chain increases solubility in organic solvents, facilitating solution processing techniques.
- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties contribute to the performance of OFETs, where it aids in charge carrier mobility and device stability .
Material Science
In material science, this compound is employed to develop advanced materials with unique electronic and optical properties. Its role includes:
- Synthesis of Polymers : The compound is used to synthesize regioregular poly(3-dodecylthiophene) (P3DDT), which exhibits high charge mobility and is essential for creating high-performance electronic devices .
- Nanostructured Materials : Researchers have explored its use in creating nanostructured materials that enhance light absorption and charge separation, critical for improving the efficiency of photovoltaic devices .
Chemical Biology
In chemical biology, this compound serves as a precursor for synthesizing biologically active molecules. Its applications include:
- Probes for Biological Systems : The compound can be modified to create probes that interact with specific biological targets, aiding in the study of cellular processes and drug development.
- Synthesis of Therapeutic Agents : By altering its structure, researchers can enhance the biological activity and selectivity of new drugs derived from this compound .
Medicinal Chemistry
The versatility of this compound extends to medicinal chemistry, where it is used to develop new therapeutic agents. Notable applications include:
- Drug Development : Its reactivity allows for the modification of molecular structures to improve pharmacological properties, making it a valuable compound in drug design .
Case Study 1: Synthesis of Poly(3-Dodecylthiophene)
A study demonstrated the synthesis of poly(3-dodecylthiophene) using this compound as a monomer. The polymerization resulted in high yields and exhibited excellent electrical conductivity, showcasing its potential for use in organic electronic devices .
Case Study 2: Application in Organic Photovoltaics
Research highlighted the integration of this compound into OPV systems, where it contributed to improved energy conversion efficiencies compared to traditional materials. This advancement underscores its significance in developing next-generation solar cells .
Mechanism of Action
The mechanism of action of 2-Bromo-3-dodecylthiophene in organic electronics involves its ability to participate in π-conjugation, which enhances the electronic properties of the resulting polymers. The bromine atom facilitates various coupling reactions, allowing for the formation of extended π-conjugated systems. These systems exhibit high charge carrier mobility, making them suitable for use in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Bromo-3-hexylthiophene (alkyl chain: C6)
2-Bromo-3-octylthiophene (alkyl chain: C8, CAS: 145543-83-5)
3-Dodecylthiophene (non-brominated analog, CAS: 104934-52-3)
Table 1: Comparative Properties of Brominated Thiophene Derivatives
Key Findings:
Alkyl Chain Impact on Reactivity and Solubility: Longer alkyl chains (e.g., C12 in this compound) improve solubility in nonpolar solvents, critical for solution-processing thin-film devices. Shorter chains (C6, C8) may reduce steric hindrance but limit solubility . In DHAP, the dodecyl chain in this compound prevents undesired β-position coupling, enabling selective α-position polymerization. This selectivity is less pronounced in shorter-chain analogs .
Device Performance :
- Polymers derived from This compound outperform Stille-coupled polymers in OFETs and OPVs, even with lower molecular weights. This is attributed to enhanced crystallinity and reduced charge traps .
Non-Brominated Analog (3-Dodecylthiophene): Lacks the bromine substituent, making it unsuitable for cross-coupling reactions. Primarily used as a precursor or additive to modulate polymer properties .
Biological Activity
2-Bromo-3-dodecylthiophene (C₁₆H₂₇BrS) is a brominated thiophene derivative notable for its potential applications in organic electronics and pharmaceuticals. The compound features a dodecyl side chain which enhances its hydrophobic properties, thus influencing its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and comparative data.
Chemical Structure : The compound consists of a thiophene ring substituted at the 2-position with a bromine atom and at the 3-position with a dodecyl group. This configuration contributes to its unique chemical reactivity and biological interactions.
Synthesis : The synthesis typically involves bromination of 3-dodecylthiophene using agents such as N-bromosuccinimide or elemental bromine under controlled conditions. The process allows for selective substitution at the desired position on the thiophene ring, facilitating further functionalization for specific applications.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential uses in developing antimicrobial agents.
Cytotoxicity and Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. For instance, a comparative analysis of thiophene derivatives revealed that those with longer alkyl chains, like dodecyl, often exhibited enhanced cytotoxic effects due to improved membrane permeability and interaction with cellular targets .
Case Studies
-
Case Study on Dermatitis :
A case report highlighted an instance of acute dermatitis potentially linked to exposure to thiophene derivatives during synthesis experiments. The patient developed symptoms after handling chemicals including 3-hexylthiophene, underscoring the irritant potential of related compounds. Although direct evidence for this compound was not established, it raises awareness about safety concerns associated with thiophenes in laboratory settings . -
Comparative Studies :
A study comparing various brominated thiophenes found that those with longer alkyl chains exhibited significantly different biological activities compared to their shorter counterparts. This suggests that this compound may possess unique properties that warrant further investigation into its biological mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can engage in nucleophilic substitution reactions, allowing the compound to form new derivatives that may enhance or modify its biological activity.
- Electrophilic Interactions : The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions, potentially allowing it to interact with various biological targets such as enzymes or receptors.
Applications in Drug Development
Due to its unique properties and biological activities, this compound is being explored as a building block in drug synthesis. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infections.
Comparative Data Table
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₆H₂₇BrS | Long dodecyl chain; high hydrophobicity | Antimicrobial; cytotoxicity |
2-Bromo-3-methylthiophene | C₅H₅BrS | Shorter alkyl chain; used as pharmaceutical | Moderate antimicrobial activity |
2-Bromo-3-hexylthiophene | C₉H₁₃BrS | Intermediate length alkyl chain | Limited cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-3-dodecylthiophene, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via bromination of 3-dodecylthiophene. A plausible method involves:
- Bromination Reagents : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) .
- Optimization : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Solvent choice (e.g., DCM or THF) impacts yield and purity.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, dodecyl chain at C3). Compare shifts to 3-dodecylthiophene (δ 6.8–7.2 ppm for thiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₆H₂₇BrS: calc. 330.09).
- Elemental Analysis : Ensures Br content aligns with theoretical values (≈24.2% Br).
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent degradation via oxidation or light-induced side reactions .
- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the C-Br bond.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer: The C-Br bond enables Suzuki or Stille couplings for functionalization. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for C–C bond formation.
- Steric Effects : The dodecyl chain at C3 may hinder coupling at C5.
- Example : In silylation reactions, the C-Br bond remains intact, allowing C2-silylation with Ir catalysts (89% yield) .
Q. What strategies resolve contradictions in reported reaction yields (e.g., silylation or polymerization)?
Methodological Answer:
- Parameter Screening : Optimize catalysts (e.g., [Ir(OMe)cod]₂ vs. Pd-based systems), ligands (e.g., dtbpy), and protecting groups (e.g., THP vs. MOM) .
- Troubleshooting Table :
Issue | Solution | Evidence Source |
---|---|---|
Low silylation yield | Use norborne (1.5 equiv) as additive | |
Polymerization defects | Adjust dodecyl chain solubility | Extrapolated |
Q. How can computational methods predict electronic properties for organic electronics applications?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO levels to assess charge transport in organic semiconductors.
- Example : Compare with 3-dodecylthiophene to evaluate bromine’s electron-withdrawing effects.
Q. What are the stability challenges in high-temperature polymer synthesis?
Methodological Answer:
- Thermal Analysis : TGA/DSC identifies decomposition thresholds (>200°C for most thiophene derivatives).
- Mitigation : Incorporate stabilizing additives (e.g., antioxidants) or shorten reaction times.
Q. How does the dodecyl chain impact solubility and crystallinity in thin-film devices?
Methodological Answer:
- Solubility Tests : Compare in solvents like chloroform (high solubility) vs. methanol (low).
- XRD Analysis : Long alkyl chains reduce crystallinity, favoring amorphous phases for flexible electronics.
Properties
IUPAC Name |
2-bromo-3-dodecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMILVTHOOISGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439776 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139100-06-4 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-Dodecylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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